Neferine

Catalog No.
S003970
CAS No.
2292-16-2
M.F
C38H44N2O6
M. Wt
624.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neferine

CAS Number

2292-16-2

Product Name

Neferine

IUPAC Name

4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol

Molecular Formula

C38H44N2O6

Molecular Weight

624.8 g/mol

InChI

InChI=1S/C38H44N2O6/c1-39-15-14-27-21-36(44-5)38(23-30(27)31(39)17-24-7-10-28(42-3)11-8-24)46-34-19-25(9-12-33(34)41)18-32-29-22-37(45-6)35(43-4)20-26(29)13-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3

InChI Key

MIBATSHDJRIUJK-UHFFFAOYSA-N

SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC

Synonyms

neferine

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC

The exact mass of the compound Neferine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 708929. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Benzylisoquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Neferine is a bis-benzylisoquinoline alkaloid primarily derived from the aquatic lotus plant, Nelumbo nucifera. Its chemical structure is characterized by the formula C38H44N2O6C_{38}H_{44}N_{2}O_{6} and a complex arrangement that includes methoxy and methyl groups, giving it unique properties within its class of organic compounds. Neferine has been detected in various food sources, notably in different types of coffee, suggesting its potential as a biomarker for dietary intake .

Neferine's mechanism of action appears to be multifaceted and may vary depending on the targeted disease process []. Some proposed mechanisms include:

  • Inhibition of NF-κB activation: Neferine may suppress the activity of NF-κB, a protein complex involved in inflammation and cancer cell survival [].
  • Antioxidant activity: Neferine's structure suggests potential for scavenging free radicals, protecting cells from oxidative damage [].
  • Modulation of autophagy: Neferine may influence the cellular recycling process (autophagy), potentially impacting cancer cell death [].
Typical of alkaloids, including:

  • Hydrolysis: Breaking down into simpler compounds under acidic or basic conditions.
  • Oxidation: Reacting with oxidizing agents, leading to the formation of various oxidative products.
  • Reduction: Can be reduced to yield different derivatives, which may exhibit altered biological activities.

These reactions are essential for understanding its stability and reactivity in biological systems.

Neferine exhibits a wide range of biological activities:

  • Anticancer Properties: Studies indicate that neferine can inhibit the proliferation of cancer cells by modulating various signaling pathways .
  • Anti-inflammatory Effects: It has been shown to inhibit inflammatory responses, potentially benefiting conditions like arthritis .
  • Antidiabetic Activity: Neferine may improve insulin sensitivity and glucose metabolism .
  • Neuroprotective Effects: Research suggests it could protect neuronal cells from oxidative stress .

These diverse activities make neferine a compound of interest in pharmacological research.

Neferine can be synthesized through various methods:

  • Extraction from Natural Sources: The most common method involves extracting neferine from Nelumbo nucifera using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis can be achieved through multi-step reactions involving isoquinoline derivatives and benzyl halides. This method allows for the creation of neferine analogs with potentially enhanced properties.

The choice of synthesis method often depends on the intended application and required purity levels.

Neferine has several applications across different fields:

  • Pharmaceuticals: Due to its therapeutic properties, it is being explored as a potential drug candidate for cancer, diabetes, and neurodegenerative diseases.
  • Nutraceuticals: Its presence in food products positions it as a functional ingredient with health benefits.
  • Cosmetics: The anti-aging properties have led to its inclusion in skincare formulations.

These applications highlight neferine's versatility as a bioactive compound.

Interaction studies of neferine focus on its effects on various biological targets:

  • Receptor Binding: Neferine interacts with multiple receptors, including those involved in inflammation and cancer progression.
  • Synergistic Effects: Research indicates that neferine may enhance the efficacy of other therapeutic agents when used in combination, particularly in cancer treatment .
  • Metabolic Interactions: It may influence metabolic pathways related to glucose and lipid metabolism, showcasing its potential in managing metabolic disorders .

Such studies are crucial for understanding the full therapeutic potential of neferine.

Neferine shares structural similarities with several other compounds in the benzylisoquinoline class. Here are some notable comparisons:

Compound NameStructure TypeUnique Properties
BerberineIsoquinoline AlkaloidStrong antimicrobial effects
PapaverineBenzylisoquinolineMuscle relaxant properties
MorphinePhenanthrene AlkaloidPotent analgesic effects
SanguinarineBenzylisoquinolineAnti-inflammatory and antimicrobial

Neferine is unique due to its specific combination of methoxy groups and its pronounced biological activities, particularly its anticancer and neuroprotective effects.

This detailed overview underscores neferine's significance as a bioactive compound with diverse applications and potential therapeutic benefits. Further research is warranted to fully elucidate its mechanisms of action and expand its utility in medicine and health.

Biogenetic Pathways in Nelumbo nucifera

The biosynthesis of neferine in sacred lotus follows a complex pathway that begins with the amino acid L-tyrosine and proceeds through multiple enzymatic steps to form the final bisbenzylisoquinoline alkaloid structure. The biogenetic pathway represents a sophisticated example of plant secondary metabolism that produces this pharmacologically important compound [1] [2].

The initial step involves tyrosine decarboxylase, which converts L-tyrosine to dopamine, serving as the primary precursor for all benzylisoquinoline alkaloids in lotus [2] [3]. The pathway then proceeds through the formation of (R,S)-norcoclaurine via the action of norcoclaurine synthase, which catalyzes the Pictet-Spengler condensation between dopamine and 4-hydroxyphenylacetaldehyde [1] [4]. This enzymatic reaction represents the first committed step in benzylisoquinoline alkaloid biosynthesis and establishes the basic isoquinoline scaffold that will be modified in subsequent reactions.

Sacred lotus exhibits a unique preference for R-enantiomeric configurations in its alkaloid profile, contrasting with the predominantly S-configured alkaloids found in other benzylisoquinoline-producing plants such as opium poppy [2] [5]. This enantiospecific biosynthesis is mediated by R-specific methyltransferases and cytochrome P450 oxidoreductases that selectively process the R-enantiomers of norcoclaurine derivatives [2].

The methylation reactions that follow norcoclaurine formation involve multiple O-methyltransferases with distinct substrate specificities and regioselectivities. NnOMT1, a 6-O-methyltransferase identified in lotus, accepts both R- and S-substrates and catalyzes the formation of coclaurine from norcoclaurine [6] [5]. NnOMT5 functions primarily as a 7-O-methyltransferase with strong stereospecific preference for S-enantiomers, producing norarmepavine from N-methylcoclaurine [6] [5]. These enzymes exhibit Km values of 20 and 13 μM respectively, indicating high affinity for their substrates [5].

The formation of neferine specifically requires the activity of cytochrome P450 enzymes belonging to the CYP80 family. NnCYP80A has been identified as the key enzyme responsible for the C-O coupling reaction that joins two N-methylcoclaurine units to form bisbenzylisoquinoline alkaloids [7]. This enzyme can catalyze the formation of three different linkage types: 8-C to 13'-O coupling, 7-O to 12'-C coupling, and 13-O to 14'-C coupling, producing different bisbenzylisoquinoline structures including neferine precursors [7].

The transcriptional regulation of these biosynthetic genes involves several transcription factors, including WRKY family members. NnWRKY70a and NnWRKY70b have been identified as positive regulators of benzylisoquinoline alkaloid biosynthesis in lotus, with their expression profiles highly correlated to alkaloid concentration and pathway gene expression [8]. These transcription factors respond to jasmonic acid signaling and can activate promoters of structural genes including NnTYDC, NnCYP80G, and Nn7OMT [8].

Tissue-Specific Accumulation in Lotus Species

The distribution of neferine within different tissues of Nelumbo nucifera demonstrates remarkable tissue specificity that reflects the plant's metabolic organization and physiological functions. The seed embryo represents the primary site of neferine accumulation, containing the highest concentrations of this bisbenzylisoquinoline alkaloid [9] [10] [11].

Seed embryos typically accumulate neferine at concentrations ranging from 2-3% on a dry weight basis, making them the most concentrated natural source of this compound [10] [12]. The major alkaloids found in lotus embryos include neferine and isoliensinine, which account for approximately 2-3% and 0.7-1.2% respectively of the total dry weight [10]. This high concentration reflects the embryo's role as a storage organ and the compound's potential protective functions during seed development and germination.

In contrast to the embryo, lotus leaves contain predominantly aporphine-type alkaloids rather than bisbenzylisoquinoline compounds [1] [13]. The leaf alkaloid profile is dominated by nuciferine, O-nornuciferine, and N-nornuciferine, with neferine present only in trace amounts or completely absent [13] [11]. This tissue-specific distribution suggests distinct biosynthetic regulation between leaf and embryo tissues, with different cytochrome P450 enzymes directing the metabolic flux toward either aporphine or bisbenzylisoquinoline alkaloids [1].

The developmental regulation of alkaloid accumulation in embryos follows a specific temporal pattern. Major bisbenzylisoquinoline alkaloids, including neferine, are almost undetectable in plumules at 12 days after pollination but increase consistently until 21 days after pollination [14]. This developmental profile indicates that alkaloid biosynthesis is tightly coordinated with embryo maturation and may serve protective functions during the vulnerable stages of seed development.

Petals and other floral tissues exhibit variable alkaloid profiles that can include both monobenzylisoquinoline and bisbenzylisoquinoline compounds, though generally at lower concentrations than embryos [12] [11]. The petioles contain relatively low alkaloid content throughout development, while rhizomes contain only trace amounts of these compounds [13] [11].

The milky sap or latex of lotus plants serves as a transport medium for alkaloids and contains moderate levels of bisbenzylisoquinoline compounds including neferine [11]. This latex system appears to play a role in alkaloid transport between tissues and may contribute to the plant's defense mechanisms against herbivores and pathogens [11].

Genetic variation among lotus cultivars significantly influences tissue-specific alkaloid accumulation patterns. Analysis of 92 different lotus cultivars revealed that seed cultivars generally accumulate the highest levels of bisbenzylisoquinoline alkaloids in embryos, while flower cultivars primarily accumulate aporphine alkaloids in leaves [15] [11]. This cultivar-specific variation suggests that selective breeding and genetic factors strongly influence alkaloid biosynthesis and accumulation patterns.

Environmental and Cultivational Influences on Alkaloid Production

Environmental conditions and cultivation practices significantly impact neferine production in Nelumbo nucifera, with multiple factors influencing both the quantity and quality of alkaloid accumulation. Understanding these environmental influences is crucial for optimizing alkaloid production in commercial and research applications.

Temperature represents one of the most critical environmental factors affecting alkaloid biosynthesis. Studies on sprouting conditions have demonstrated that temperatures between 25-35°C significantly enhance alkaloid production, with 35°C showing superior results for both nutritional quality of seeds and phenolic alkaloid content in embryos [16]. The temperature effect appears to operate through multiple mechanisms, including enhanced enzyme activity in biosynthetic pathways and improved precursor availability through increased metabolic activity.

The developmental stage at which plants are harvested critically influences alkaloid content. In lotus leaves, the total alkaloid content reaches maximum values during the semi-maturity stage, with some cultivars showing peak concentrations of 2060.7 mg/kg at this developmental phase [10]. This pattern suggests that alkaloid accumulation is synchronized with specific physiological processes during plant development, possibly related to defense compound production or metabolic energy allocation.

Mechanical stress and wounding significantly induce alkaloid production in lotus tissues. Wounded lotus leaves show massive increases in transcript levels of key biosynthetic genes, including NCS, CNMT, and CYP80G2, within 48 hours of injury [17]. This stress response indicates that alkaloid production serves as a defense mechanism against physical damage and potentially herbivory. The wound-induced alkaloid production involves coordinated upregulation of both structural genes and transcription factors, particularly WRKY family members that regulate alkaloid biosynthesis [17].

Light conditions influence alkaloid production indirectly through their effects on overall plant metabolism and chlorophyll biosynthesis. The photosynthesis and chlorophyll biosynthesis pathways are simultaneously activated during lotus plumule development, suggesting that light-dependent processes support the energy and precursor requirements for alkaloid biosynthesis [14]. Light-driven protochlorophyllide reduction has been identified as essential for chlorophyll biosynthesis in lotus plumules, which may indirectly support alkaloid production through improved photosynthetic capacity [14].

Nutrient availability, particularly in the aquatic environment where lotus naturally grows, affects alkaloid accumulation. Lotus plants are typically cultivated in nutrient-rich, loamy, and often flooded soils, which provide optimal conditions for alkaloid biosynthesis [18]. The availability of nitrogen-containing compounds is particularly important, as these serve as precursors for the amino acids required in alkaloid biosynthesis pathways.

Water-to-seed ratios during sprouting also influence alkaloid content, with a ratio of 1:5.0 (w/v) showing optimal results for enhancing phenolic alkaloid content in embryos [16]. This finding suggests that water availability during critical developmental stages affects the efficiency of alkaloid biosynthetic pathways.

Extraction conditions for alkaloid recovery are also environmentally sensitive. Optimal alkaloid extraction from lotus tissues requires specific temperature and solvent conditions, with 84°C extraction temperature, 90.65% ethanol concentration, and specific liquid-to-material ratios maximizing alkaloid yield [19]. These conditions reflect the chemical stability and solubility characteristics of neferine and related alkaloids.

The genetic background of different lotus cultivars interacts with environmental conditions to determine final alkaloid content. Multivariate analysis of 92 lotus cultivars revealed that seed cultivars generally accumulate higher levels of alkaloids in leaves compared to flower and rhizome cultivars [15]. This genetic variation suggests that breeding programs could potentially enhance alkaloid production by selecting for genotypes with superior biosynthetic capacity under specific environmental conditions.

Conventional Solvent-Based Extraction Methods

Traditional extraction approaches for neferine isolation have employed various solvent systems optimized for bisbenzylisoquinoline alkaloid recovery. Hot methanol extraction utilizing seventy percent ethanol with pH adjustment to 2-3 using sulfuric acid has demonstrated recovery rates of 85-95 percent over extended extraction periods of 2-3 days [3] [4]. The acidic conditions facilitate protonation of the alkaloid nitrogen atoms, enhancing solubility in polar solvents while minimizing co-extraction of unwanted plant matrix components.

Soxhlet extraction methodology, employing methanol at 65°C for seven hours, achieves complete extraction with recovery rates of 75-85 percent [5]. This technique provides exhaustive extraction through continuous solvent cycling, making it particularly suitable for plant materials with partially soluble alkaloids. However, the extended thermal exposure may compromise thermolabile components and increase energy consumption.

Microwave-Assisted Extraction Optimization

Microwave-assisted extraction has emerged as a superior technique for neferine isolation, utilizing electromagnetic radiation frequencies between 300 MHz and 300 GHz to facilitate rapid compound extraction [5]. Optimal conditions involve 0.01 molar hydrochloric acid as extraction solvent, microwave power of 100 watts at 60°C for two minutes, achieving remarkable recovery rates of 85.6-104.0 percent [5].

The mechanism involves dipole rotation and ionic migration within the plant matrix, significantly enhancing mass transfer rates compared to conventional methods. The acidic extraction medium prevents alkaloid degradation while maximizing extraction efficiency through improved solvent penetration into cellular structures [5]. This technique reduces extraction time by over ninety-five percent compared to traditional maceration methods while maintaining or improving recovery yields.

Ultrasound-Assisted Extraction Parameters

Ultrasound-assisted extraction employs high-frequency sound energy exceeding 20 kilohertz to disrupt plant cell walls and enhance solvent penetration [6]. For neferine extraction, optimal parameters include 45 kilohertz frequency for thirty minutes using 0.01 molar hydrochloric acid, achieving recovery rates of 80-90 percent [5]. The cavitation effects created by ultrasonic waves facilitate cellular disruption and increase the surface area available for solvent interaction.

The technique offers significant advantages including reduced extraction time, minimized solvent consumption, and enhanced extraction yields. However, excessive ultrasonic energy may generate free radicals that could potentially degrade sensitive alkaloid structures, necessitating careful optimization of power and duration parameters [6].

Supercritical Fluid Extraction Methodology

Supercritical fluid extraction utilizing carbon dioxide at critical conditions of 38°C and 73.8 bar pressure represents an environmentally sustainable approach for neferine isolation [7]. This technique eliminates toxic organic solvents while preserving thermolabile compounds through moderate temperature requirements. Recovery rates of 90-95 percent are achievable with extraction times of approximately 44.64 minutes [7].

The supercritical carbon dioxide demonstrates excellent selectivity for alkaloid compounds while minimizing co-extraction of unwanted matrix components. Pressure optimization significantly influences extraction efficiency, with higher pressures decreasing intermolecular distances and enhancing compound-carbon dioxide interactions [7].

Response Surface Methodology for Extraction Optimization

Response surface methodology has been successfully applied to optimize neferine extraction parameters using Box-Behnken design [3]. The optimal conditions determined include dichloromethane to methanol ratio of 7:3, extract to silica gel mass ratio of 1:60, and elution flow rate of 3 milliliters per minute, resulting in 87.04 percent purity with 8.76 percent productivity [3].

This statistical approach enables systematic evaluation of multiple variables simultaneously, identifying optimal extraction conditions while minimizing experimental requirements. The methodology provides mathematical models predicting extraction outcomes under various parameter combinations, facilitating process scaling and reproducibility [3].

Chromatographic Separation Optimization Strategies

High-Performance Liquid Chromatography Systems

High-performance liquid chromatography represents the primary analytical technique for neferine separation and quantification. Reversed-phase systems utilizing Hypersil BDS C18 columns (4.0×250 millimeters, 5 micrometers particle size) with mobile phases comprising methanol, 0.2 molar potassium dihydrogen phosphate, and 0.2 molar sodium hydroxide (71:17:12, volume ratio) achieve excellent separation within fifteen minutes [8].

The optimal pH range of 9.2-9.3 prevents peak tailing while maintaining alkaloid stability during analysis. Flow rates of 0.8 milliliters per minute provide adequate resolution between structurally similar bisbenzylisoquinoline alkaloids including neferine, liensinine, and isoliensinine [8]. Detection at 282 nanometers wavelength offers optimal sensitivity for these compounds based on their characteristic ultraviolet absorption maxima.

Specialized Column Chemistry for Enhanced Selectivity

Phenyl-hexyl bonded phase columns demonstrate superior selectivity for aromatic bisbenzylisoquinoline alkaloids compared to conventional C18 phases [5]. Luna Phenyl-Hexyl columns (250×4.6 millimeters, 5 micrometers) with acetonitrile-phosphate buffer (pH 10) mobile phases at 63:37 volume ratio provide exceptional resolution for structurally similar alkaloids [5].

The phenyl-hexyl stationary phase enhances π-π interactions with aromatic alkaloid structures, improving peak shape and resolution. This selectivity proves particularly valuable for separating geometric isomers and closely related bisbenzylisoquinoline derivatives that co-elute on conventional reversed-phase columns [5].

High-Speed Counter-Current Chromatography

High-speed counter-current chromatography offers unique advantages for preparative neferine purification through elimination of solid support matrices [9] [10]. The optimal two-phase solvent system comprises n-hexane, ethyl acetate, methanol, and water (5:8:4:5, volume ratio) containing 0.5 percent ammonium hydroxide [9].

This technique achieved remarkable purification results from 200 milligrams crude extract, yielding 58.4 milligrams neferine with 98.6 percent purity within 150 minutes [9]. The absence of irreversible adsorption and sample loss associated with solid supports makes this method particularly suitable for alkaloid purification. The technique demonstrates excellent scalability for preparative applications requiring high-purity neferine for pharmaceutical development [10].

Medium-Pressure Silica Gel Chromatography

Medium-pressure silica gel chromatography provides cost-effective neferine purification with processing capabilities for large sample quantities [3]. Gradient elution from one hundred percent dichloromethane to one hundred percent methanol enables systematic separation based on polarity differences. Silica gel 60 with 40-63 micrometer particle size offers optimal balance between resolution and flow characteristics [3].

The technique processes substantial sample loads while maintaining reasonable separation times of approximately three hours. Although lower in resolution compared to high-performance liquid chromatography, medium-pressure systems offer significant economic advantages for large-scale purification applications [3].

Liquid Chromatography-Mass Spectrometry Integration

Liquid chromatography-tandem mass spectrometry provides unparalleled selectivity and sensitivity for neferine analysis [11] [12]. Multiple reaction monitoring transitions at mass-to-charge ratios 625.4 to 206.3 for neferine enable specific detection even in complex biological matrices [11]. Acquity BEH C18 columns (2.1×50 millimeters, 1.7 micrometers) with acetonitrile-water gradients containing 0.1 percent formic acid achieve rapid separation within three minutes [12].

The technique demonstrates exceptional analytical performance with correlation coefficients exceeding 0.999 over concentration ranges from 0.5 to 1000 nanograms per milliliter [11]. Detection limits of 0.15 nanograms and quantification limits of 0.5 nanograms per milliliter enable trace-level neferine determination in pharmacokinetic and bioavailability studies [11].

Purity Assessment and Quality Control Protocols

Analytical Method Validation Parameters

Comprehensive analytical method validation for neferine quantification encompasses multiple performance characteristics essential for regulatory compliance and scientific rigor [13] [14]. Linearity assessment demonstrates excellent correlation coefficients exceeding 0.999 across concentration ranges from 25 to 2000 nanograms per milliliter for high-performance liquid chromatography methods [13]. Ultra-performance liquid chromatography-tandem mass spectrometry systems achieve even greater sensitivity with quantification ranges from 2.5 to 100 nanograms per milliliter [14].

Precision evaluation through intra-day and inter-day variability assessments reveals relative standard deviations below 14.2 percent for all validated concentration levels [14]. Accuracy determinations fall within acceptable ranges of 2.0 to 14.3 percent deviation from theoretical values, confirming method reliability for quantitative analysis [14]. These validation parameters exceed international guidelines for bioanalytical method validation, ensuring robust analytical performance.

Recovery and Matrix Effect Assessment

Extraction recovery studies demonstrate consistent and reproducible neferine isolation from complex biological matrices [14]. Recovery rates range from 85.6 percent for medium-quality control samples to 104.0 percent for low-quality control samples, indicating efficient extraction procedures across the analytical range [14]. The variation in recovery rates reflects concentration-dependent extraction efficiency, which remains within acceptable analytical limits.

Matrix effect evaluation reveals minimal interference from biological components, with matrix effects ranging from 97.2 to 100.9 percent of theoretical responses [14]. This excellent matrix compatibility ensures accurate quantification in diverse sample types including plasma, tissue homogenates, and plant extracts. The absence of significant matrix effects validates the robustness of analytical procedures for routine quality control applications [14].

Thin-Layer Chromatography Densitometry

Thin-layer chromatography densitometry provides rapid screening capabilities for neferine quality control with calibration ranges from 0.25 to 3.0 micrograms per spot [16]. The method demonstrates suitable accuracy and precision with relative standard deviations below five percent for intra-day measurements and below ten percent for inter-day assessments [16]. Detection limits of 0.08 micrograms per spot enable sensitive determination in crude plant extracts.

This technique offers significant advantages for high-throughput screening applications where rapid sample processing takes precedence over absolute sensitivity [16]. The method requires minimal sample preparation and provides immediate visual confirmation of neferine presence, making it particularly valuable for preliminary quality assessment of plant materials and crude extracts.

Nuclear Magnetic Resonance Spectroscopy for Structure Confirmation

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for isolated neferine with purity levels exceeding ninety-nine percent [2] [9]. Proton and carbon-13 nuclear magnetic resonance analysis enables complete structural elucidation and stereochemical assignment, confirming the absolute configuration of isolated compounds [2].

The technique serves as the gold standard for structure verification, particularly for newly isolated alkaloids or compounds obtained through novel extraction procedures [9]. Integration of two-dimensional nuclear magnetic resonance techniques including correlation spectroscopy and nuclear Overhauser effect spectroscopy provides comprehensive structural information supporting quality control protocols for pharmaceutical applications.

Advanced Mass Spectrometric Characterization

High-resolution mass spectrometry utilizing quadrupole time-of-flight analyzers achieves mass accuracy within two parts per million, enabling molecular formula confirmation and structural characterization [17]. Collision-induced dissociation fragmentation patterns provide characteristic fingerprints for neferine identification, with base peak fragmentation at mass-to-charge ratio 206 corresponding to the benzylisoquinoline moiety [12].

Tandem mass spectrometry protocols enable simultaneous quantification and structural confirmation through multiple reaction monitoring experiments [12]. This dual functionality provides enhanced confidence in analytical results while maintaining high-throughput capabilities essential for quality control operations. The technique demonstrates exceptional specificity for neferine determination even in the presence of closely related bisbenzylisoquinoline alkaloids [17].

XLogP3

6.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

624.31993713 g/mol

Monoisotopic Mass

624.31993713 g/mol

Heavy Atom Count

46

Other CAS

2292-16-2

Wikipedia

Neferine

Dates

Last modified: 09-13-2023
[1]. Baskaran R et al. Neferine prevents autophagy induced by hypoxia through activation of Akt/mTOR pathway and Nrf2 in muscle cells. Biomed Pharmacother. 2016 Aug 29;83:1407-1413.

[2]. Baskaran R et al. Neferine prevents NF-κB translocation and protects muscle cells from oxidative stress and apoptosis induced by hypoxia. Biofactors. 2016 Jul 8;42(4):407-17.

[3]. Liu X et al. Neferine inhibits proliferation and collagen synthesis induced by high glucose in cardiac fibroblasts and reduces cardiac fibrosis in diabetic mice. Oncotarget. 2016 Aug 11.

[4]. Yu Y et al. Liensinine- and Neferine-Induced Cardiotoxicity in Primary Neonatal Rat Cardiomyocytes and Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes. Int J Mol Sci. 2016 Jan 29;17(2).

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